molecular formula C20H25N3O5S B2706496 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide CAS No. 2034616-20-9

6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide

Katalognummer: B2706496
CAS-Nummer: 2034616-20-9
Molekulargewicht: 419.5
InChI-Schlüssel: GGOLSAGFMFEDDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide , identified by its chemical formula and structure, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C₁₈H₂₁N₃O₄S
  • Molecular Weight : 373.44 g/mol
  • LogP : 4.5, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.

The primary biological activity of this compound involves the inhibition of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes including proliferation, migration, and survival. By inhibiting ATX, the compound may exert anti-fibrotic effects and impact various disease pathways.

Pharmacological Effects

  • Antifibrotic Activity : The compound has shown promise in reducing fibrosis in preclinical models, particularly in pulmonary conditions. In a study involving bleomycin-induced pulmonary fibrosis in mice, treatment with this compound resulted in decreased levels of LPA and reduced extracellular matrix deposition in lung tissues .
  • Anti-inflammatory Effects : By modulating LPA levels, the compound may also exhibit anti-inflammatory properties. This is crucial in conditions such as idiopathic pulmonary fibrosis where inflammation plays a significant role .
  • Cancer Therapeutics : The sulfamoyl group attached to the phenyl ring suggests potential applications in oncology, as sulfonamide derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis .

Case Studies

Several studies have evaluated the efficacy of similar compounds with modifications around the pyridine core:

StudyCompoundFindings
GLPG1690Demonstrated sustained reduction of LPA levels and efficacy in pulmonary fibrosis models.
Compound 11Showed significant antifibrotic activity with improved pharmacokinetic properties.

These studies indicate that structural modifications can enhance the therapeutic profile of pyridine-based compounds.

Eigenschaften

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOLSAGFMFEDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.